molecular formula C15H11N3O3 B5600620 N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide

N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide

Cat. No.: B5600620
M. Wt: 281.27 g/mol
InChI Key: ASHPHEJJPNVKPG-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide is an organic compound that features a benzamide core with a cyanomethyl group attached to the phenyl ring and a nitro group attached to the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide can be achieved through a multi-step process. One common method involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine . The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Condensation: Aldehydes or ketones in the presence of a catalyst like p-toluenesulfonic acid.

Major Products Formed

    Reduction: Formation of N-[4-(cyanomethyl)phenyl]-2-aminobenzamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Condensation: Formation of imines or other condensation products.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the cyanomethyl group can interact with nucleophilic sites on biomolecules. The overall effect would depend on the molecular targets and pathways involved in the specific biological context.

Comparison with Similar Compounds

N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide can be compared with other similar compounds such as:

    N-[4-(cyanomethyl)phenyl]-2-aminobenzamide: This compound has an amine group instead of a nitro group, which can significantly alter its reactivity and biological activity.

    N-[4-(cyanomethyl)phenyl]-2-chlorobenzamide: The presence of a chloro group instead of a nitro group can affect the compound’s electronic properties and its interactions with other molecules.

    N-[4-(cyanomethyl)phenyl]-2-methylbenzamide: The methyl group can influence the compound’s steric properties and its overall reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c16-10-9-11-5-7-12(8-6-11)17-15(19)13-3-1-2-4-14(13)18(20)21/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHPHEJJPNVKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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